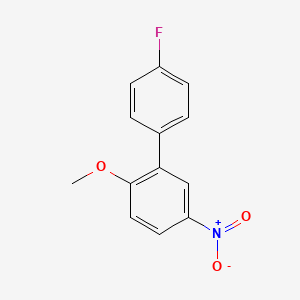

4'-Fluoro-2-methoxy-5-nitro-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Fluoro-2-metoxí-5-nitro-1,1’-bifenilo es un compuesto orgánico con la fórmula molecular C13H10FNO3. Es un derivado del bifenilo, donde el núcleo del bifenilo está sustituido con un grupo fluoro en la posición 4’, un grupo metoxí en la posición 2 y un grupo nitro en la posición 5. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química medicinal y la ciencia de los materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4’-Fluoro-2-metoxí-5-nitro-1,1’-bifenilo típicamente implica múltiples pasos. Un método común comienza con la nitración del 4’-fluoro-2-metoxibifenilo. La reacción de nitración se lleva a cabo disolviendo 4’-fluoro-2-metoxibifenilo en ácido sulfúrico concentrado y agregando lentamente una solución de nitrato de potasio en ácido sulfúrico concentrado a baja temperatura (alrededor de -15°C). La mezcla de reacción se agita durante 2 horas, luego se vierte en agua con hielo y se neutraliza con hidróxido de sodio para precipitar el producto .

Métodos de producción industrial

La producción industrial de 4’-Fluoro-2-metoxí-5-nitro-1,1’-bifenilo sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y mejorar la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones

4’-Fluoro-2-metoxí-5-nitro-1,1’-bifenilo sufre varias reacciones químicas, incluyendo:

Nitración: Introducción de un grupo nitro.

Reducción: Conversión del grupo nitro a un grupo amino.

Sustitución: Reemplazo del grupo fluoro con otros sustituyentes.

Reactivos y condiciones comunes

Nitración: Ácido sulfúrico concentrado y nitrato de potasio.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o reducción química utilizando hierro y ácido clorhídrico.

Sustitución: Sustitución aromática nucleofílica utilizando reactivos como metóxido de sodio o etóxido de sodio.

Principales productos formados

Reducción: 4’-Fluoro-2-metoxí-5-amino-1,1’-bifenilo.

Sustitución: Varios derivados de bifenilo sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

4’-Fluoro-2-metoxí-5-nitro-1,1’-bifenilo tiene varias aplicaciones en investigación científica:

Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente en el desarrollo de fármacos anticancerígenos.

Ciencia de los materiales: El compuesto se utiliza en la síntesis de materiales avanzados, incluyendo cristales líquidos y semiconductores orgánicos.

Estudios biológicos: Sirve como una sonda en el estudio de los mecanismos enzimáticos e interacciones debido a sus características estructurales únicas.

Mecanismo De Acción

El mecanismo de acción del 4’-Fluoro-2-metoxí-5-nitro-1,1’-bifenilo implica su interacción con dianas moleculares específicas. En química medicinal, el grupo nitro del compuesto puede sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a efectos citotóxicos. Los grupos fluoro y metoxí aumentan la afinidad de unión del compuesto a las proteínas diana, modulando así su actividad .

Comparación Con Compuestos Similares

Compuestos similares

4-Fluoro-2-metoxí-5-nitroanilina: Estructura similar pero con un grupo anilina en lugar de un núcleo de bifenilo.

4-Fluoro-2-metoxí-5-nitrofenol: Estructura similar pero con un grupo fenol en lugar de un núcleo de bifenilo.

Unicidad

4’-Fluoro-2-metoxí-5-nitro-1,1’-bifenilo es único debido a su núcleo de bifenilo, que proporciona rigidez y planaridad adicionales en comparación con sus análogos. Esta característica estructural mejora su estabilidad y lo hace adecuado para aplicaciones en ciencia de los materiales y química medicinal .

Propiedades

Fórmula molecular |

C13H10FNO3 |

|---|---|

Peso molecular |

247.22 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)-1-methoxy-4-nitrobenzene |

InChI |

InChI=1S/C13H10FNO3/c1-18-13-7-6-11(15(16)17)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 |

Clave InChI |

ZAWYRMQNTZTAGY-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)

![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)

![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)

![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)

![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)

![1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine](/img/structure/B12515460.png)

![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)

![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)

![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)